Lipophilicity: 6-Amino vs 5-Amino Positional Isomers
The positional isomerism of the amino group on the 4-bromopicolinic acid scaffold produces a substantial difference in calculated lipophilicity. 6-Amino-4-bromopicolinic acid exhibits an XLogP3 value of 1.2, whereas the 5-amino positional isomer (5-amino-4-bromopicolinic acid, CAS 1805124-82-6) has a calculated XLogP3 of 0.7 [1]. This represents a 1.7-fold difference in predicted lipophilicity, which would directly impact compound partitioning behavior in biphasic reaction systems, chromatographic retention times, and membrane permeability in any downstream biological applications .
| Evidence Dimension | Calculated lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.2 (calculated) |
| Comparator Or Baseline | 5-Amino-4-bromopicolinic acid: XLogP3 = 0.7 (calculated) |
| Quantified Difference | 1.7-fold higher XLogP3 (absolute difference of 0.5 log units) |
| Conditions | XLogP3 computational prediction based on atom-type method; data from chemical property databases |
Why This Matters
A 0.5 log unit difference in calculated logP predicts measurably different extraction efficiency and chromatographic behavior, affecting purification workflows and analytical method development.
- [1] Kuujia. 5-Amino-4-bromopicolinic acid CAS 1805124-82-6. Computed Physicochemical Properties. View Source
